A-D-altro-3-Heptulofuranose
Description
α-D-altro-3-Heptulofuranose is a seven-carbon (heptulose) monosaccharide in the furanose ring form, characterized by the altro configuration at the anomeric carbon (C1) and a ketone group at position 3. The stereochemical arrangement of hydroxyl groups in the altro configuration distinguishes it from common furanoses like α-D-xylofuranose (a five-carbon xylose derivative).
Properties
IUPAC Name |
(2S,3R,4S,5R)-2-[(1R)-1,2-dihydroxyethyl]-5-(hydroxymethyl)oxolane-2,3,4-triol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O7/c8-1-3-5(11)6(12)7(13,14-3)4(10)2-9/h3-6,8-13H,1-2H2/t3-,4-,5-,6-,7+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSQDEHXIGIPNHO-GKHCUFPYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(O1)(C(CO)O)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@H]([C@@](O1)([C@@H](CO)O)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: A-D-altro-3-Heptulofuranose is typically extracted from natural sources, specifically the rhizomes of Actinidia kolomikta . The extraction process involves isolating the compound from the plant material using various solvents and purification techniques .
Industrial Production Methods: Currently, there is limited information on the large-scale industrial production of this compound. Most of the available data pertains to its extraction from natural sources for research purposes .
Chemical Reactions Analysis
Types of Reactions: A-D-altro-3-Heptulofuranose can undergo various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Scientific Research Applications
Table 1: Synthesis Methods of A-D-altro-3-Heptulofuranose
| Method | Description | References |
|---|---|---|
| Chemoenzymatic Synthesis | Utilizes enzymes to facilitate the formation of the sugar. | |
| Chemical Transformation | Involves traditional organic synthesis techniques. |
Biological Applications
This compound exhibits significant biological activities, particularly as an antimetabolite. Research indicates that it can inhibit the growth of various organisms, including cyanobacteria and yeast species like Saccharomyces.
Case Study: Antimicrobial Activity
In a study published in Nature Communications, this compound was shown to effectively inhibit the growth of prototrophic organisms. This suggests its potential as a natural herbicide or fungicide in agricultural applications .
Key Findings:
- Inhibition of cyanobacterial growth.
- Potential applications in crop protection.
Medical Applications
The compound's unique properties also extend to potential medical uses. Its role as an antimetabolite may provide therapeutic avenues in treating metabolic disorders or infections caused by certain pathogens.
Table 2: Medical Implications of this compound
| Application Area | Description | Potential Impact |
|---|---|---|
| Antimicrobial Therapy | May serve as a treatment for bacterial infections. | Reduces pathogen growth. |
| Metabolic Disorders | Potential use in managing conditions related to sugar metabolism. | Improves metabolic health. |
Mechanism of Action
Comparison with Similar Compounds
Structural and Functional Differences
The primary distinction lies in the carbon backbone :
- α-D-altro-3-Heptulofuranose: Seven-carbon chain (heptulose) with a furanose ring and ketone at C3.
- α-D-xylofuranose derivatives: Five-carbon backbone (xylose) with substituents at C3 and C5 (e.g., decyloxypropyl, morpholinoethyl) .
Table 1: Structural Comparison
Physicochemical Properties
- Physical State: α-D-xylofuranose derivatives are colorless, viscous oils , whereas heptulofuranoses may exhibit higher viscosity or crystallinity due to increased molecular weight.
- Spectroscopic Data: IR/NMR: α-D-xylofuranose derivatives show characteristic peaks for ethers (C-O-C, 1100 cm⁻¹) and aldehydes (C=O, 1720 cm⁻¹) . MS: Molecular ions for substituted xylofuranoses align with theoretical values (e.g., [M+H]⁺ for compound 7a at m/z 568) .
Biological Activity
A-D-altro-3-Heptulofuranose (CAS 25545-06-6) is a sugar compound that has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its effects on various organisms, mechanisms of action, and potential applications in medicine and biotechnology.
Inhibition of Microbial Growth
This compound has demonstrated notable antimicrobial properties . Research indicates that it inhibits the growth of certain prototrophic organisms, including various strains of cyanobacteria. In particular, studies have shown that this compound affects the photosynthetic apparatus of cyanobacteria, leading to a decrease in photosynthetic oxygen production over time .
The proposed mechanism involves the inhibition of key enzymes in metabolic pathways. For instance, this compound acts as a competitive inhibitor of 3-dehydroquinate synthase in the shikimate pathway, which is crucial for aromatic amino acid biosynthesis. This inhibition leads to an accumulation of 3-deoxy-D-arabino-heptulosonate 7-phosphate (DAHP) and a subsequent decrease in aromatic amino acids such as tryptophan and phenylalanine .
Cyanobacterial Response
A study involving Anabaena variabilis revealed that treatment with this compound resulted in a dose-dependent inhibition of photosynthesis. The compound prevented the recovery of photosynthetic activity when cells were resuscitated with nitrate, indicating its significant impact on cellular metabolism during recovery phases .
| Study | Organism | Concentration | Effect Observed |
|---|---|---|---|
| Anabaena variabilis | 50 µM | Decreased photosynthetic oxygen production | |
| Synechocystis sp. | Variable | Accumulation of DAHP and decreased aromatic amino acids |
Potential Therapeutic Applications
Given its ability to inhibit specific metabolic pathways, this compound may have potential applications in developing antimicrobial agents or herbicides . Its selective inhibition could be exploited to target pathogenic microorganisms while minimizing effects on beneficial flora.
Q & A
Q. Table 1: Common Analytical Techniques for this compound Characterization
Q. Table 2: Framework for Resolving Data Contradictions
Guidelines for Advanced Research Design
- Experimental Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw data in repositories like Zenodo .
- Ethical Compliance : For studies involving biological systems, ensure Institutional Review Board (IRB) approval and cite ethical guidelines (e.g., Declaration of Helsinki) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
